3-(3-chloro-2-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-2-METHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridothiadiazine core
Preparation Methods
The synthesis of 3-(3-CHLORO-2-METHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridothiadiazine core, followed by the introduction of the chloromethylphenyl and hydroxy-methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-CHLORO-2-METHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include other pyridothiadiazine derivatives, which may have different substituents on the core structure, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O3S/c1-13-17(23)4-3-5-18(13)25-11-26-21(28)9-15(16(10-24)22(26)30-12-25)14-6-7-19(27)20(8-14)29-2/h3-8,15,27H,9,11-12H2,1-2H3 |
InChI Key |
QHVQOSHGEAZMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.